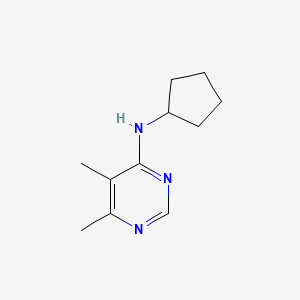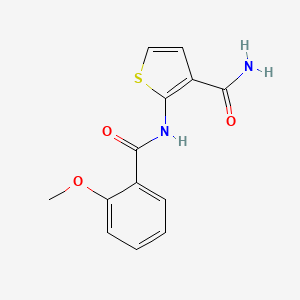
N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide is a complex organic compound characterized by its unique structural features, including a bromine atom, a cyano group, and a methylsulfanyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitrile Formation: The cyano group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt reacts with copper(I) cyanide (CuCN).
Methylsulfanyl Group Addition: The methylsulfanyl group can be added through a nucleophilic substitution reaction using methylthiol (CH3SH) in the presence of a base like sodium hydride (NaH).
Amide Formation: The final step involves the formation of the carboxamide group through a reaction between the carboxylic acid derivative and an amine, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, H2/Pd-C
Substitution: Pd(PPh3)4, NaOH, CuCN
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry
In organic synthesis, N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In materials science, derivatives of this compound may be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a useful building block for creating polymers, dyes, and other functional materials.
作用机制
The mechanism by which N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and bromine groups can enhance its binding affinity and specificity, while the methylsulfanyl group may influence its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- N-(2-chloro-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide
- N-(2-bromo-4-nitrophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide
- N-(2-bromo-4-cyanophenyl)-2-(ethylsulfanyl)pyridine-4-carboxamide
Uniqueness
N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide is unique due to the specific combination of functional groups it possesses. The bromine atom provides a site for further functionalization through substitution reactions, while the cyano group offers potential for reduction to amines or other derivatives. The methylsulfanyl group adds to its versatility in chemical reactions and potential biological activity.
This compound’s distinct structural features and reactivity profile make it a valuable entity in various fields of scientific research and industrial applications.
属性
IUPAC Name |
N-(2-bromo-4-cyanophenyl)-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c1-20-13-7-10(4-5-17-13)14(19)18-12-3-2-9(8-16)6-11(12)15/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDQWJIKYOAKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784746.png)

![2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2784748.png)
![3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2784749.png)
![2-[(Trifluoromethyl)thio]ethanamine](/img/structure/B2784754.png)
![[1-(3,6-Dihydro-2H-pyran-4-yl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2784757.png)

![{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol](/img/structure/B2784759.png)



![2-[5-(2-Bromobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2784766.png)
![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2784767.png)
![2-Chloro-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2784768.png)
